molecular formula C21H26N2O3S B3650020 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-cyclopentylacetamide

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-cyclopentylacetamide

Cat. No.: B3650020
M. Wt: 386.5 g/mol
InChI Key: KUUIJYGDAQMAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-cyclopentylacetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a dimethylanilino moiety, which is further connected to a cyclopentylacetamide group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-cyclopentylacetamide typically involves the following steps:

    Formation of the Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

    Nucleophilic Substitution: The benzenesulfonyl chloride is then reacted with 2,3-dimethylaniline in the presence of a base such as pyridine to form N-(benzenesulfonyl)-2,3-dimethylaniline.

    Acylation: The resulting N-(benzenesulfonyl)-2,3-dimethylaniline is then acylated with cyclopentylacetyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the sulfonyl group.

    Reduction: Reduced forms of the amide or sulfonyl groups.

    Substitution: Substituted derivatives at the sulfonyl or amide positions.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-cyclopentylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as an antibacterial agent due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-cyclopentylacetamide involves the inhibition of bacterial enzymes. The sulfonyl group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-2,3-dimethylaniline: Lacks the cyclopentylacetamide group.

    N-cyclopentylacetamide: Lacks the benzenesulfonyl and dimethylanilino groups.

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.

Uniqueness

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonyl and cyclopentylacetamide groups enhances its potential as a versatile reagent in organic synthesis and its efficacy as an antibacterial agent.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-9-8-14-20(17(16)2)23(15-21(24)22-18-10-6-7-11-18)27(25,26)19-12-4-3-5-13-19/h3-5,8-9,12-14,18H,6-7,10-11,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUIJYGDAQMAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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